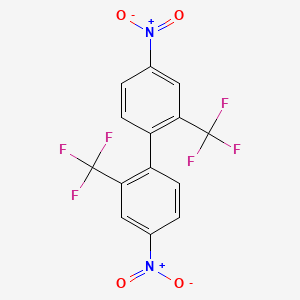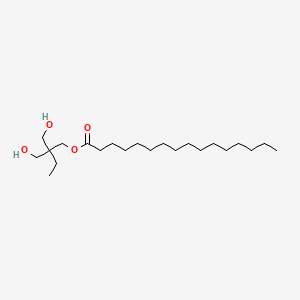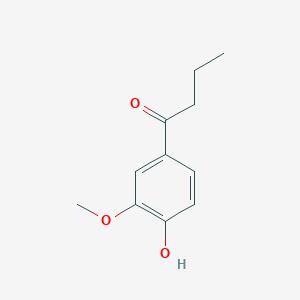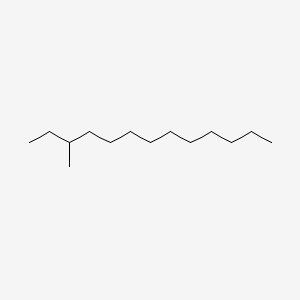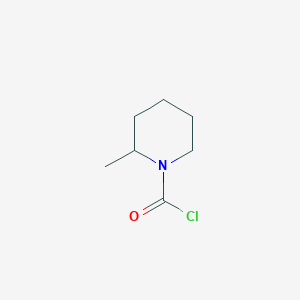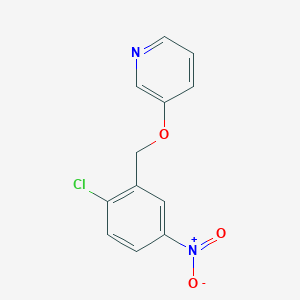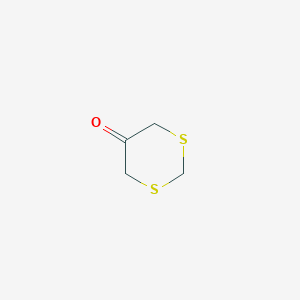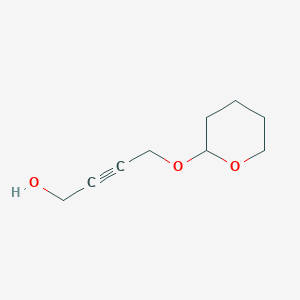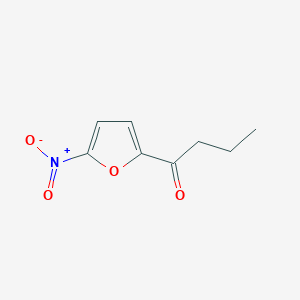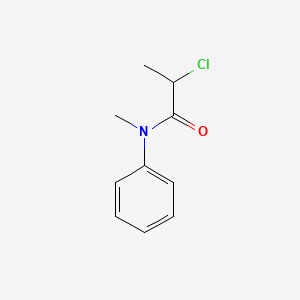
2-chloro-N-methyl-N-phenylpropanamide
Vue d'ensemble
Description
2-chloro-N-methyl-N-phenylpropanamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of propanamide, where the amide nitrogen is substituted with a methyl and a phenyl group, and the alpha carbon is substituted with a chlorine atom. This compound is known for its applications in various fields, including chemistry and agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-phenylpropanamide typically involves the reaction of N-methyl-N-phenylpropanamide with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as the chlorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of N-methyl-N-phenylpropanamide and the chlorinating agent into the reactor, followed by purification steps such as distillation or recrystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-methyl-N-phenylpropanamide undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminium hydride (LiAlH4) to form N-methyl-N-phenylpropanamide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N) are used.
Major Products Formed
Reduction: N-methyl-N-phenylpropanamide.
Substitution: Various substituted amides or thioamides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloro-N-methyl-N-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and pesticides, where it helps control the growth of unwanted plants.
Mécanisme D'action
The mechanism of action of 2-chloro-N-methyl-N-phenylpropanamide involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits the biosynthesis of essential amino acids in plants, leading to their death. The chlorine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules and disrupt their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-phenylpropanamide: Similar structure but lacks the methyl group on the nitrogen atom.
2-chloro-N-(p-tolyl)propanamide: Similar structure but has a methyl group on the phenyl ring.
2-chloro-N-methylpropanamide: Similar structure but lacks the phenyl group.
Uniqueness
2-chloro-N-methyl-N-phenylpropanamide is unique due to the presence of both a methyl and a phenyl group on the amide nitrogen, which influences its chemical reactivity and biological activity. The combination of these substituents allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-chloro-N-methyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJABDKFGVGBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314268 | |
| Record name | 2-Chloro-N-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64754-68-3 | |
| Record name | NSC281773 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


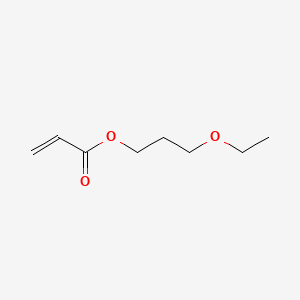
![Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one](/img/structure/B3055348.png)
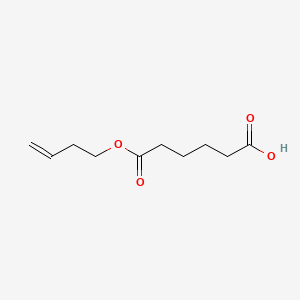
![Benzenamine, 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B3055352.png)
